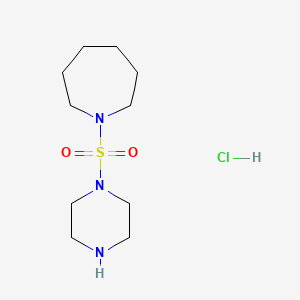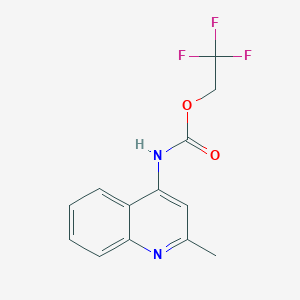
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Research has demonstrated the potential of novel thiazolidine derivatives as both antioxidants and anti-inflammatory compounds. Compounds within this chemical family have shown good efficacy in DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition assays. Specifically, certain derivatives have exhibited both antioxidant and anti-inflammatory activities, highlighting their dual therapeutic potential (Koppireddi et al., 2013).
Antimicrobial and Antibacterial Applications
Novel thiazolidine derivatives have also been synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa. These studies suggest that such compounds could serve as bases for developing new antibacterial agents (Juddhawala et al., 2011).
Antifungal Applications
Thiazolidine derivatives have also been investigated for their antifungal activities. Research indicates that some derivatives demonstrate excellent activity against fungal species, suggesting their potential in treating fungal infections (Devi et al., 2022).
Anticonvulsant and Neuroprotective Applications
Further studies have explored the anticonvulsant and neuroprotective properties of thiazolidine derivatives. Certain compounds within this chemical class have shown promising anticonvulsant activities, suggesting their potential use in managing seizure disorders and epilepsy (Senthilraja & Alagarsamy, 2012).
Antitumor Applications
Additionally, thiazolidine derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Yurttaş et al., 2015).
Anti-tubercular Applications
Research has also highlighted the anti-tubercular properties of thiazolidine derivatives, with some showing promising activity against tuberculosis. This indicates their potential contribution to the development of new anti-tubercular agents (Dubey & Bhardwaj, 2022).
Propriétés
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-16(19-13-6-8-14(9-7-13)21(25)26)10-15-17(23)20(18(24)27-15)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZLBXAYUHJODI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)
![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)
![2-Chloro-1-[3-(3-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]propan-1-one](/img/structure/B2367446.png)

![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2367451.png)
